

Spectroscopic Characterization of 3-(allyloxy)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(allyloxy)benzoic acid

Cat. No.: B012921

[Get Quote](#)

Introduction

3-(allyloxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid, an aromatic ring, and an ether linkage with a terminal alkene. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel polymers, resins, and pharmaceutical intermediates. A thorough understanding of its chemical structure is paramount for its effective application and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(allyloxy)benzoic acid**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will present predicted spectroscopic data derived from the analysis of its constituent functional groups and by drawing close analogies to structurally related compounds. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of **3-(allyloxy)benzoic acid**.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of **3-(allyloxy)benzoic acid** is presented below, with key atomic numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of **3-(allyloxy)benzoic acid** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **3-(allyloxy)benzoic acid** in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the protons of the allyl group, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-COOH	10.0 - 13.0	Broad Singlet (br s)	-
Ar-H	7.7 - 7.9	Multiplet (m)	-
Ar-H	7.3 - 7.5	Multiplet (m)	-
-O-CH ₂ -	4.6 - 4.7	Doublet of triplets (dt)	J \approx 5.0, 1.5
=CH-	5.9 - 6.1	Multiplet (m)	-
=CH ₂ (trans)	5.4 - 5.5	Doublet of quartets (dq)	J \approx 17.0, 1.5
=CH ₂ (cis)	5.2 - 5.3	Doublet of quartets (dq)	J \approx 10.5, 1.5

Interpretation and Rationale

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (10-13

ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

- Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments and will exhibit complex splitting patterns (multiplets) in the aromatic region (7.0-8.0 ppm). The protons ortho to the electron-donating allyloxy group will be more shielded (appear at a lower ppm) than those ortho and para to the electron-withdrawing carboxylic acid group.
- Allyl Group Protons:
 - -O-CH₂-: These methylene protons are adjacent to an oxygen atom, which deshields them, causing them to appear around 4.6-4.7 ppm. They are coupled to the vinylic proton (=CH-), resulting in a doublet, and show long-range coupling to the terminal methylene protons (=CH₂), leading to a triplet-like pattern, hence a doublet of triplets.
 - =CH-: This vinylic proton is coupled to the adjacent methylene protons (-O-CH₂-) and the two terminal vinylic protons (=CH₂), resulting in a complex multiplet between 5.9 and 6.1 ppm.
 - =CH₂: The two terminal vinylic protons are diastereotopic and will appear as two distinct signals. The trans proton will resonate at a slightly higher chemical shift (5.4-5.5 ppm) than the cis proton (5.2-5.3 ppm). Both will appear as doublets of quartets due to geminal coupling with each other and cis/trans coupling with the =CH- proton.

Experimental Protocol: ¹H NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

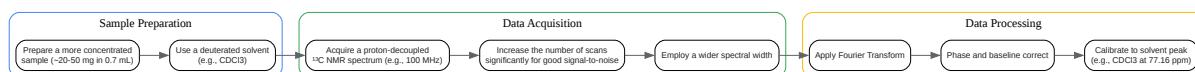
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of **3-(allyloxy)benzoic acid** would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbon(s)	Predicted Chemical Shift (δ , ppm)
-COOH	170 - 173
C-O (Aromatic)	158 - 160
C-COOH (Aromatic)	131 - 133
-O-CH ₂ -	69 - 71
=CH-	132 - 134
=CH ₂	117 - 119
Ar-CH	115 - 130 (multiple signals)


Interpretation and Rationale

- Carbonyl Carbon (-COOH): The carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum (170-173 ppm).
- Aromatic Carbons:
 - The carbon atom attached to the electron-donating allyloxy group (C-O) is deshielded and appears around 158-160 ppm.
 - The carbon atom to which the carboxylic acid group is attached (C-COOH) is also deshielded and resonates around 131-133 ppm.

- The remaining four aromatic CH carbons will appear in the typical aromatic region of 115-130 ppm, with their specific chemical shifts influenced by the electronic effects of the substituents.
- Allyl Group Carbons:
 - -O-CH₂-: The methylene carbon attached to the oxygen is found in the range of 69-71 ppm.
 - =CH-: The internal vinylic carbon appears around 132-134 ppm.
 - =CH₂: The terminal vinylic carbon is more shielded and resonates at approximately 117-119 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

[Click to download full resolution via product page](#)

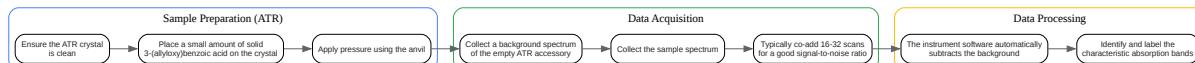
Caption: General workflow for ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of **3-(allyloxy)benzoic acid** would show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C-O of the ether, the C=C of the alkene, and the aromatic C-H and C=C bonds.


Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
C-H (Aromatic)	3000 - 3100	Medium, Sharp
C-H (Alkenyl)	3000 - 3100	Medium, Sharp
C=O (Carboxylic Acid)	1680 - 1710	Strong, Sharp
C=C (Aromatic)	1580 - 1600, 1450 - 1500	Medium to Strong
C=C (Alkene)	1640 - 1650	Medium
C-O (Ether)	1200 - 1250 (Aryl-Alkyl)	Strong
C-O (Carboxylic Acid)	1250 - 1300	Strong
=C-H Bending (out-of-plane)	910 - 990	Strong

Interpretation and Rationale

- O-H Stretch: The most prominent feature will be a very broad absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl group of an aromatic carboxylic acid.
- C-O Stretches: Strong bands will be observed for the C-O stretching of the aryl-alkyl ether (around 1200-1250 cm⁻¹) and the carboxylic acid (around 1250-1300 cm⁻¹).
- C=C Stretches: Medium intensity bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region. A band around 1640-1650 cm⁻¹ will correspond to the C=C stretch of the allyl group.

- δ -C-H Bending: A strong band in the $910\text{-}990\text{ cm}^{-1}$ region is characteristic of the out-of-plane bending of the vinylic hydrogens of the allyl group.

Experimental Protocol: FTIR Spectroscopy

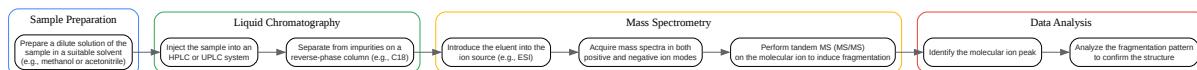
[Click to download full resolution via product page](#)

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data


For **3-(allyloxy)benzoic acid** (Molecular Weight: 178.19 g/mol), the mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion and several characteristic fragment ions.

m/z	Predicted Ion	Interpretation
179.07	$[M+H]^+$	Protonated molecular ion
177.06	$[M-H]^-$	Deprotonated molecular ion
137.06	$[M-C_3H_5]^+$	Loss of the allyl group
121.03	$[M-C_3H_5O]^+$	Loss of the allyloxy group
133.05	$[M-COOH]^+$	Loss of the carboxylic acid group
93.03	$[C_6H_5O]^+$	Fragment from cleavage of the ether bond

Interpretation and Fragmentation Pathways

- Molecular Ion: In positive ion mode (ESI+), the protonated molecule $[M+H]^+$ would be observed at m/z 179. In negative ion mode (ESI-), the deprotonated molecule $[M-H]^-$ would be seen at m/z 177.
- Fragmentation:
 - A common fragmentation pathway for ethers is the cleavage of the C-O bond. Loss of the allyl radical ($C_3H_5\bullet$) from the molecular ion would result in a fragment at m/z 137.
 - Cleavage of the aryl-oxygen bond could lead to the loss of the allyloxy radical ($C_3H_5O\bullet$), giving a fragment at m/z 121.
 - Decarboxylation (loss of $COOH\bullet$) from the molecular ion would produce a fragment at m/z 133.
 - Further fragmentation of the aromatic ring can also occur, leading to smaller fragments.

Experimental Protocol: Mass Spectrometry (LC-MS)

[Click to download full resolution via product page](#)

Caption: A typical workflow for LC-MS analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and mass spectral data for **3-(allyloxy)benzoic acid**. While based on established spectroscopic principles and data from analogous compounds, experimental verification is recommended for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds, ensuring scientific rigor and reproducibility in research and development settings.

- To cite this document: BenchChem. [Spectroscopic Characterization of 3-(allyloxy)benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b012921#spectroscopic-data-for-3-allyloxy-benzoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b012921#spectroscopic-data-for-3-allyloxy-benzoic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com